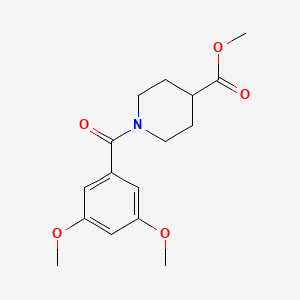![molecular formula C14H10ClF3N2OS B5878466 N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B5878466.png)
N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CFTRinh-172 and is known for its ability to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTRinh-172 has been studied extensively for its potential to treat various diseases and disorders, including cystic fibrosis, polycystic kidney disease, and cholera.
Mecanismo De Acción
N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thioureainh-172 works by inhibiting the function of the N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea protein, which is responsible for regulating the transport of chloride ions across cell membranes. In individuals with cystic fibrosis, the N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea protein is defective, leading to the accumulation of thick, sticky mucus in the lungs and other organs. N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thioureainh-172 has been shown to improve the function of the N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea protein, leading to improved mucus clearance and respiratory function.
Biochemical and Physiological Effects
N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thioureainh-172 has been shown to have a number of biochemical and physiological effects. In addition to its ability to improve N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea function, N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thioureainh-172 has also been shown to inhibit the activity of other ion channels, including the calcium-activated chloride channel (CaCC). This inhibition has been shown to reduce the secretion of fluid in the intestine, making N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thioureainh-172 a potential treatment for cholera.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thioureainh-172 has a number of advantages and limitations for use in lab experiments. One of the main advantages of N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thioureainh-172 is its specificity for the N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea protein, making it a useful tool for studying the function of this protein. However, N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thioureainh-172 also has limitations, including its potential toxicity and the need for careful dosing to avoid off-target effects.
Direcciones Futuras
There are a number of future directions for research on N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thioureainh-172. One potential direction is the development of more potent and specific inhibitors of the N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea protein. Another direction is the investigation of the potential therapeutic applications of N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thioureainh-172 in other diseases and disorders, such as polycystic kidney disease. Additionally, further research is needed to better understand the biochemical and physiological effects of N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thioureainh-172 and its potential limitations for use in clinical settings.
Conclusion
N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thioureainh-172 is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound has been extensively studied for its ability to inhibit the N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea protein and improve respiratory function in individuals with cystic fibrosis. N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thioureainh-172 also has potential applications in other diseases and disorders, making it an important area of research for the future.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thioureainh-172 involves the reaction of 3-chloro-4-fluoroaniline with 2-(difluoromethoxy)benzoyl isothiocyanate in the presence of a base. The resulting product is then purified through recrystallization to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thioureainh-172 has been extensively studied for its potential therapeutic applications in various diseases and disorders. One of the most notable applications of N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thioureainh-172 is in the treatment of cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems. N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thioureainh-172 has been shown to improve the function of N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea protein, which is defective in individuals with cystic fibrosis.
Propiedades
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[2-(difluoromethoxy)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2OS/c15-9-7-8(5-6-10(9)16)19-14(22)20-11-3-1-2-4-12(11)21-13(17)18/h1-7,13H,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEXBMSDFZHJSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC2=CC(=C(C=C2)F)Cl)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-fluorophenyl)-3-[2-(difluoromethoxy)phenyl]thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


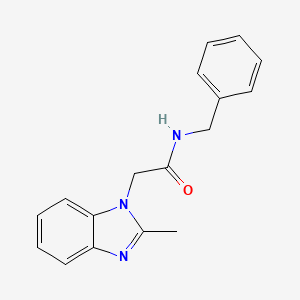
![1-[3-(4-fluorophenyl)acryloyl]-4-(2-pyridinyl)piperazine](/img/structure/B5878417.png)

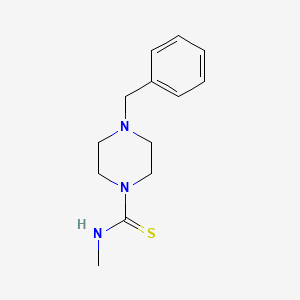
![7-methyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5878434.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]nicotinamide](/img/structure/B5878447.png)
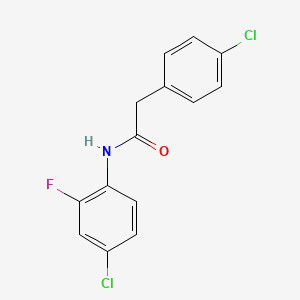
![N-(4-methylphenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5878471.png)
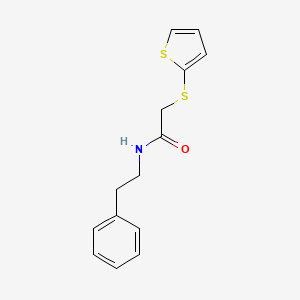
![N-(tert-butyl)-2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5878481.png)
![methyl 2-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5878484.png)
![N-[3-(dimethylamino)phenyl]-2,2-diphenylacetamide](/img/structure/B5878500.png)
